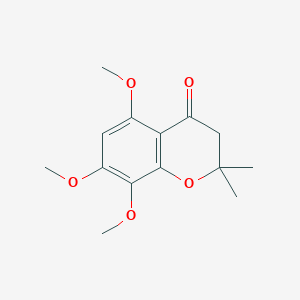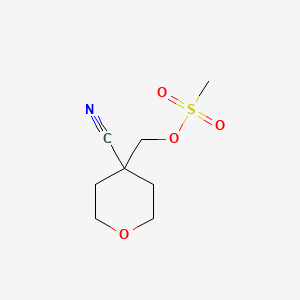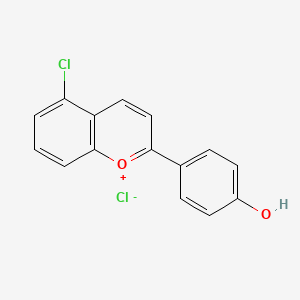
N-(4-acetyl-3,5-dimethylphenyl)acetamide
説明
N-(4-acetyl-3,5-dimethylphenyl)acetamide, also known as ADMA, is an organic compound with the molecular formula C12H15NO2 . It has an average mass of 205.253 Da and a monoisotopic mass of 205.110275 Da . This compound has recently garnered attention from scientists due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of N-(4-acetyl-3,5-dimethylphenyl)acetamide consists of a benzene ring substituted with two methyl groups, an acetyl group, and an acetamide group . The exact 3D structure may need to be determined using computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
N-(4-acetyl-3,5-dimethylphenyl)acetamide has a molecular weight of 205.25 g/mol. Other physical and chemical properties such as density, melting point, boiling point, and refractive index are not explicitly mentioned in the search results for this specific compound .科学的研究の応用
Analgesic and Anti-Inflammatory Applications
This compound has been synthesized as a new analog of paracetamol with dimethyl and ethyl substitutions in the phenyl moiety . The synthesized derivatives have shown higher analgesic and anti-inflammatory effects compared to acetaminophen alone . This makes it a potential candidate for the relief of acute and chronic pain .
2. Synthesis of New Superior Anti-nociceptive and Anti-inflammatory Drugs The chemical-structural binding of the potent synthesized drugs with ibuprofen produced new superior anti-nociceptive and anti-inflammatory drugs . This suggests its potential use in the development of new pharmaceutical compounds with enhanced therapeutic effects .
3. Pharmacological Activities of Phenoxy Acetamide Derivatives The compound has been used in the synthesis of phenoxy acetamide derivatives, which have shown good activity in pharmacological experiments . This indicates its potential role in the development of new therapeutic candidates .
Synthesis of Arylaminotropone
The compound has been used in the acylation of arylaminotropone . This suggests its potential application in the synthesis of complex organic compounds .
X-ray Diffraction Analysis
The compound has been subjected to X-ray diffraction (XRD) analysis . This indicates its potential use in the study of molecular structures and interactions .
Development of New Chemical Entities
The compound has been used in the synthesis of new chemical entities based on paracetamol and their ibuprofen conjugates . These new entities have shown superior analgesic and anti-inflammatory properties, suggesting its potential use in the development of new pharmaceutical compounds .
特性
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-5-11(13-10(4)15)6-8(2)12(7)9(3)14/h5-6H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZYXRXAOBGMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3,5-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)





![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)


![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)



